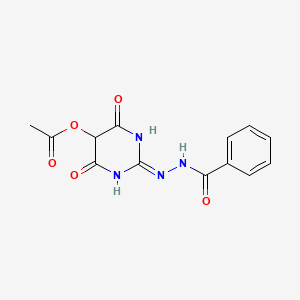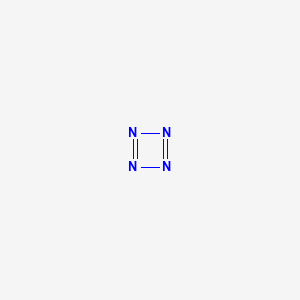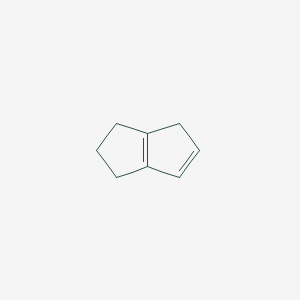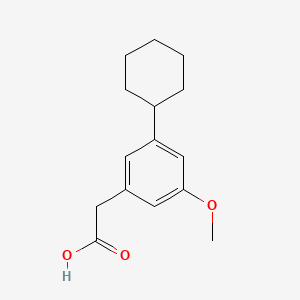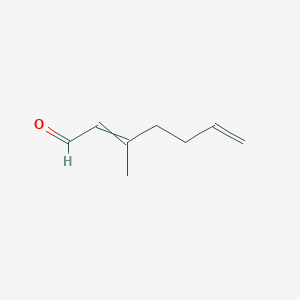
3-Methylhepta-2,6-dienal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylhepta-2,6-dienal: is an organic compound with the molecular formula C10H14O It is a type of aldehyde characterized by the presence of a methyl group and two double bonds in its heptadienal structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylhepta-2,6-dienal can be achieved through various organic reactions. One common method involves the aldol condensation of suitable aldehydes or ketones, followed by dehydration to form the desired dienal structure. The reaction conditions typically include the use of a base catalyst, such as sodium hydroxide or potassium hydroxide, and controlled temperature to facilitate the condensation and dehydration steps.
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of advanced catalysts and purification techniques, such as distillation and chromatography, further enhances the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions: 3-Methylhepta-2,6-dienal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol, resulting in the formation of 3-Methylhepta-2,6-dienol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions to achieve substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: 3-Methylhepta-2,6-dienal is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions, making it valuable in the development of new compounds and materials.
Biology: In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or other bioactive properties, making it a candidate for further investigation in drug discovery and development.
Medicine: The compound’s potential bioactivity also extends to medicinal chemistry. Researchers explore its effects on biological systems to identify potential therapeutic applications, such as antimicrobial agents or other pharmaceutical uses.
Industry: In the industrial sector, this compound is used in the production of fragrances, flavors, and other specialty chemicals. Its distinct aroma and chemical properties make it a valuable ingredient in various consumer products.
Mechanism of Action
The mechanism of action of 3-Methylhepta-2,6-dienal involves its interaction with specific molecular targets and pathways. As an aldehyde, it can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. This reactivity underlies its potential bioactivity, including antimicrobial effects. The exact molecular targets and pathways involved depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Citral (3,7-Dimethylocta-2,6-dienal): Similar in structure but with different substitution patterns, leading to distinct chemical and biological properties.
6-Methyl-3,5-heptadien-2-one: Another related compound with a similar dienal structure but different functional groups.
Uniqueness: 3-Methylhepta-2,6-dienal is unique due to its specific substitution pattern and reactivity Its distinct chemical properties make it valuable in various applications, from organic synthesis to potential bioactive compounds
Properties
CAS No. |
51221-81-9 |
|---|---|
Molecular Formula |
C8H12O |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
3-methylhepta-2,6-dienal |
InChI |
InChI=1S/C8H12O/c1-3-4-5-8(2)6-7-9/h3,6-7H,1,4-5H2,2H3 |
InChI Key |
REAMCSFHUFZAHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC=O)CCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


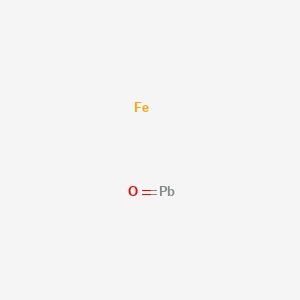
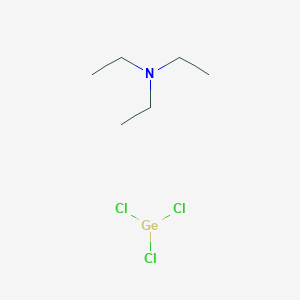
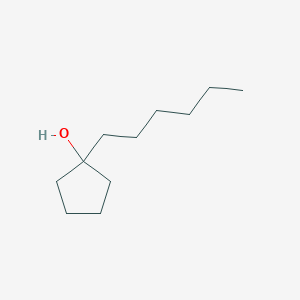
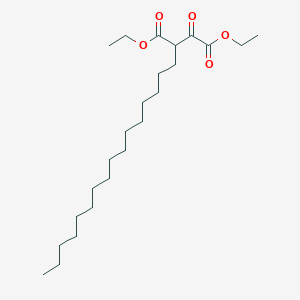
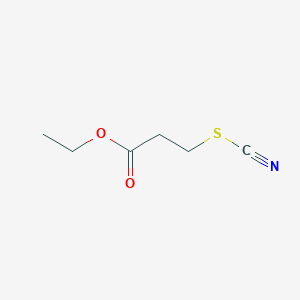
![9-Azabicyclo[6.1.0]non-4-ene](/img/structure/B14668286.png)

![4-[(Prop-2-en-1-yl)amino]phenol](/img/structure/B14668292.png)
![(8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-3,4'-imidazolidine]](/img/structure/B14668294.png)
